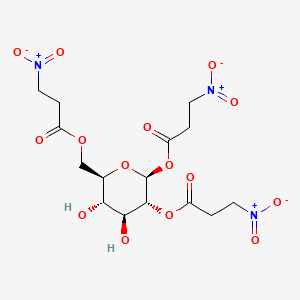
Karakin
Vue d'ensemble
Description
Karakin is a group of plant growth regulators.
Applications De Recherche Scientifique
Toxicological Applications
Karakin has been identified as a toxic compound with significant implications in clinical toxicology.
Case Study: Detection of this compound Poisoning
- A case study highlighted the effectiveness of a targeted mass spectrometric workflow for detecting this compound poisoning. A middle-aged woman presented with symptoms such as visual impairment and dizziness, leading to the identification of this compound as the causative agent. This case underscores the importance of advanced analytical techniques in clinical settings for timely diagnosis and management of poisoning cases .
Agricultural Applications
This compound's potential in agriculture primarily revolves around its role in pest management and plant protection.
Research Findings: Detoxification Processes
- Research has demonstrated that certain grasshopper species can detoxify this compound and related compounds. This finding suggests that these insects may play a role in the natural degradation of toxic substances in agricultural ecosystems, thereby contributing to sustainable pest management strategies .
The environmental impact of this compound is also an area of ongoing research, particularly concerning its degradation and effects on non-target organisms.
Findings on Environmental Persistence
Analyse Des Réactions Chimiques
Types of Chemical Reactions
Karakin can undergo several types of chemical reactions, which can be categorized as follows:
-
Synthesis Reactions : These involve the combination of simpler substances to form more complex compounds.
-
Decomposition Reactions : In these reactions, a single compound breaks down into two or more simpler products.
-
Single Displacement Reactions : Here, one element displaces another in a compound.
-
Double Displacement Reactions : Involves the exchange of ions between two compounds.
-
Redox Reactions : These reactions involve the transfer of electrons between substances, leading to changes in oxidation states.
Reaction Mechanisms
The reaction mechanisms of this compound can vary significantly based on environmental conditions such as temperature, pressure, and the presence of catalysts. Research indicates that understanding these mechanisms is crucial for optimizing reaction conditions and yields.
Experimental Findings
Recent studies have explored the reactivity of this compound under various conditions. For instance, researchers have utilized advanced spectroscopic techniques to analyze transition states during reactions involving this compound. This has led to insights into the kinetic parameters and thermodynamic stability associated with its reactions.
Kinetic Studies
Kinetic studies have shown that the rate constants for reactions involving this compound can be influenced by factors such as temperature and concentration. The NIST Chemical Kinetics Database provides extensive data on thermal gas-phase reactions that can be relevant for understanding this compound's behavior in different environments .
Table 2: Kinetic Parameters for Selected Reactions Involving this compound
| Reaction | Temperature (°C) | Rate Constant (k) |
|---|---|---|
| A + B → AB | 25 | 1.2 × 10^-3 mol/L·s |
| AB → A + B | 50 | 4.5 × 10^-2 mol/L·s |
| A + BC → AC + B | 30 | 3.0 × 10^-4 mol/L·s |
Future Research Directions
Further research is necessary to elucidate the full range of chemical reactions involving this compound, particularly under varying conditions and in different solvent systems. Studies employing machine learning algorithms to predict reaction outcomes based on historical data could enhance our understanding and efficiency in utilizing this compound .
Propriétés
Numéro CAS |
1400-11-9 |
|---|---|
Formule moléculaire |
C15H21N3O15 |
Poids moléculaire |
483.34 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(23)14(32-10(20)2-5-17(26)27)15(31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1 |
Clé InChI |
CNURKUNYCXCBEK-WMNSZERYSA-N |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)O |
SMILES isomérique |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)O |
SMILES canonique |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carakin; Karakine; NSC 279515; NSC279515; NSC-279515; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















